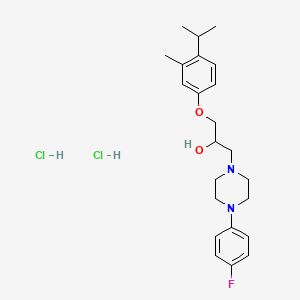

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenyl ring, and an ether linkage. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .

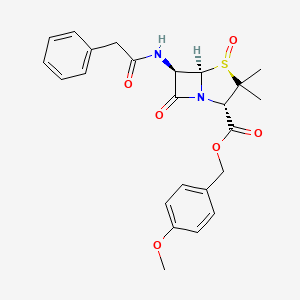

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, as well as a phenyl ring (a type of aromatic ring), and an ether linkage (an oxygen atom connected to two carbon atoms). The presence of fluorine and chlorine atoms also adds to the complexity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the piperazine ring, phenyl ring, and ether linkage suggest that it could participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the piperazine ring, the phenyl ring, and the ether linkage, as well as the fluorine and chlorine atoms .Scientific Research Applications

Comparative Metabolism Study

Research by Lavrijsen et al. (1992) investigated the biotransformation of Flunarizine (a drug closely related to the query compound, illustrating similar structural features) in rats, dogs, and humans. This study highlights species-specific pathways of metabolism, emphasizing oxidative N-dealkylation and aromatic hydroxylation as major metabolic routes. Such insights are crucial for understanding the metabolism of structurally related compounds, potentially including the queried compound (Lavrijsen et al., 1992).

Synthesis and Pharmacological Evaluation

Kumar et al. (2017) elaborated on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. The study demonstrated antidepressant and antianxiety activities in the synthesized compounds, offering a blueprint for developing new therapeutics based on the piperazine backbone (Kumar et al., 2017).

Catalyzed Synthesis for Neuroleptic Agents

Botteghi et al. (2001) discussed the rhodium-catalyzed hydroformylation of precursors to Fluspirilen and Penfluridol, which contain structural elements similar to the compound of interest. This synthesis pathway underlines the importance of catalyzed reactions in producing complex molecules with potential neuroleptic applications (Botteghi et al., 2001).

Antimalarial and Antibacterial Agents

A study by Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum, showcasing the potential of such compounds in developing antimalarial drugs. The research indicates the essential structural features required for antiplasmodial activity, which could guide future research on related compounds (Mendoza et al., 2011).

Quality Control and Stability Studies

Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for a new anti-ischemic and anti-hypertensive agent, highlighting the importance of analytical methods in the quality control and stability studies of pharmaceutical compounds. Such methodologies could be applicable to the compound , ensuring its stability and purity for research purposes (Dwivedi et al., 2003).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Similar compounds have been shown to inhibit ents . These compounds are more selective to ENT2 than to ENT1 .

Biochemical Pathways

Ents, which similar compounds inhibit, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these pathways.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 5256±500 °C and a density of 1203±006 g/cm3 . The pKa is predicted to be 2.97±0.10 , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that the compound could decrease the rate of nucleoside transport, potentially affecting nucleotide synthesis and adenosine function.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions could be due to the compound’s structural features, such as the presence of a fluorophenyl group and a piperazine ring .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN2O2.2ClH/c1-17(2)23-9-8-22(14-18(23)3)28-16-21(27)15-25-10-12-26(13-11-25)20-6-4-19(24)5-7-20;;/h4-9,14,17,21,27H,10-13,15-16H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQRJSVLMSLARD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-methoxyethyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2857018.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B2857020.png)

![1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2857021.png)

![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)

![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)

![N-(4-Chlorophenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2857029.png)

![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)

![1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2857034.png)

![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime](/img/structure/B2857035.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)

![N-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2857039.png)